1-(3,4,5-trimethoxyphenyl)hexan-2-amine
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Overview
Description
1-(3,4,5-trimethoxyphenyl)hexan-2-amine: is a chemical compound belonging to the phenethylamine class It is structurally characterized by a phenethylamine backbone with three methoxy groups attached to the benzene ring at positions 3, 4, and 5, and a butyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxyphenyl)hexan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form 3,4,5-trimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield 3,4,5-trimethoxyphenethylamine.
Alkylation: Finally, the phenethylamine is alkylated with butyl bromide in the presence of a base, such as potassium carbonate, to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3,4,5-trimethoxyphenyl)hexan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced phenethylamine derivatives.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the field of psychopharmacology.
Industry:
- Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)hexan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to exert its effects by modulating the activity of serotonin receptors, particularly the 5-HT2A receptor. This interaction can lead to alterations in neurotransmitter release and signal transduction pathways, resulting in various physiological and psychological effects.
Comparison with Similar Compounds
3,4,5-Trimethoxyphenethylamine: Lacks the butyl group, leading to different pharmacological properties.
Mescaline: A naturally occurring psychedelic compound with similar structural features but different functional groups.
alpha-Methyl-3,4,5-trimethoxyphenethylamine: Contains a methyl group instead of a butyl group, resulting in distinct effects.
Uniqueness: 1-(3,4,5-trimethoxyphenyl)hexan-2-amine is unique due to the presence of the butyl group, which can influence its lipophilicity, receptor binding affinity, and overall pharmacological profile
Properties
CAS No. |
15886-81-4 |
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Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)hexan-2-amine |
InChI |
InChI=1S/C15H25NO3/c1-5-6-7-12(16)8-11-9-13(17-2)15(19-4)14(10-11)18-3/h9-10,12H,5-8,16H2,1-4H3 |
InChI Key |
MSVLOLMKUPHDNN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Canonical SMILES |
CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Synonyms |
α-Butyl-3,4,5-trimethoxyphenethylamine |
Origin of Product |
United States |
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